

An In-depth Technical Guide to 3'-Bromoacetophenone: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Bromoacetophenone is a key aromatic ketone intermediate, widely utilized in the synthesis of a diverse range of organic compounds, particularly in the fields of medicinal chemistry and materials science. Its strategic placement of a bromine atom and a carbonyl group on the phenyl ring allows for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of **3'-Bromoacetophenone**, detailed experimental protocols for its synthesis and common reactions, and its application in the development of pharmacologically active agents.

Core Properties of 3'-Bromoacetophenone

3'-Bromoacetophenone, also known as m-bromoacetophenone, is a halogenated organic compound.[1] It typically appears as a white to pale yellow solid or a clear yellow liquid at room temperature and possesses a faint, sweet, and fruity aromatic odor.[1][2]

Physical and Chemical Data

A summary of the key physical and chemical properties of **3'-Bromoacetophenone** is presented in Table 1. These values represent a compilation from various sources and may



exhibit slight variations.

Property	Value	Citations
IUPAC Name	1-(3-bromophenyl)ethanone	[3]
CAS Number	2142-63-4	[1][2]
Molecular Formula	C ₈ H ₇ BrO	[3][4]
Molecular Weight	199.04 g/mol	[3][4]
Appearance	White to pale yellow solid or clear colorless to light yellow liquid	[1][2][5][6]
Melting Point	8-12 °C	[2][5][7][8][9]
Boiling Point	136 °C at 25 mmHg; 79-81 °C at 0.2 mmHg	[2][5][8]
Density	1.505 g/mL at 25 °C	[5][7][10]
Refractive Index (n20/D)	1.576	[5][7][10]
Solubility	Sparingly soluble in water; Soluble in ethanol, ether, chloroform, and acetone.	[1][6]
Flash Point	>110 °C (>230 °F)	[2][5]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **3'-Bromoacetophenone**. Key spectral data are summarized below:

- ¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for ¹H NMR of **3'- Bromoacetophenone** is available in public databases and is a primary method for structural confirmation.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[11]



- IR (Infrared) Spectroscopy: The IR spectrum of 3'-Bromoacetophenone shows characteristic absorption bands for the carbonyl group (C=O) and the C-Br bond.
- Mass Spectrometry (MS): GC-MS analysis is commonly used for the identification and purity assessment of 3'-Bromoacetophenone, with characteristic fragmentation patterns observed.

Synthesis and Purification

The synthesis of **3'-Bromoacetophenone** is typically achieved through electrophilic aromatic substitution reactions. The most common methods are the Friedel-Crafts acylation of bromobenzene or the direct bromination of acetophenone.

Experimental Protocol: Bromination of Acetophenone

This method involves the direct bromination of acetophenone in the presence of a Lewis acid catalyst.

Materials:

- Acetophenone
- Aluminum chloride (anhydrous)
- Bromine
- Hydrochloric acid (concentrated)
- Ether
- Sodium bicarbonate solution (5%)
- · Anhydrous sodium sulfate
- · Cracked ice

Procedure:



- In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a gas trap, prepare a molten complex of acetophenone and anhydrous aluminum chloride.
- Slowly add bromine to the well-stirred mixture. The rate of addition should be controlled to manage the evolution of hydrogen bromide gas.
- After the addition is complete, continue stirring the mixture, possibly with gentle heating, until the reaction solidifies or for a specified time.
- Decompose the resulting complex by cautiously adding it in portions to a well-stirred mixture
 of cracked ice and concentrated hydrochloric acid.
- Extract the product from the aqueous mixture using ether.
- Combine the ether extracts and wash them sequentially with water and a 5% aqueous sodium bicarbonate solution.
- Dry the ether solution over anhydrous sodium sulfate.
- Remove the ether by distillation at atmospheric pressure.
- Purify the crude 3-Bromoacetophenone by vacuum distillation to obtain the final product.





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Caption: Workflow for the synthesis of **3'-Bromoacetophenone** via bromination.

Chemical Reactivity and Applications in Drug Development

The presence of both a reactive bromine atom and a carbonyl group makes **3'- Bromoacetophenone** a versatile intermediate for a variety of chemical transformations.

Key Chemical Reactions

- Nucleophilic Substitution: The bromine atom on the aromatic ring can be displaced by various nucleophiles in reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups.[12]
- Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[12]
- Oxidation: The methyl ketone can be oxidized to a carboxylic acid under strong oxidizing conditions.[12]
- Condensation Reactions: The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).

Application in the Synthesis of Bioactive Molecules

3'-Bromoacetophenone serves as a crucial starting material for the synthesis of various pharmacologically active compounds.

Chalcones, which are α,β -unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative. **3'-Bromoacetophenone** is a common precursor for bromo-substituted chalcones, which have been investigated for their potential anticancer properties.

Experimental Protocol: Claisen-Schmidt Condensation



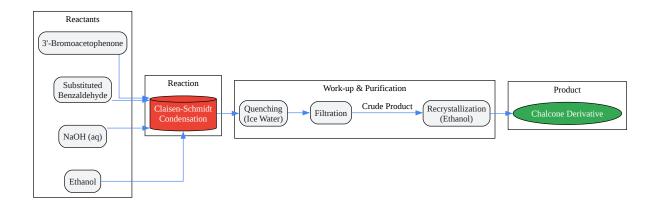
Materials:

- 3'-Bromoacetophenone
- Substituted Benzaldehyde
- Sodium hydroxide (10% aqueous solution)
- Ethanol
- Ice water

Procedure:

- Dissolve 3'-Bromoacetophenone in ethanol in a round-bottom flask with stirring.
- Add the substituted benzaldehyde to the solution.
- Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.
- Continue stirring the mixture at room temperature for a specified period (e.g., 3 hours).
- Quench the reaction by pouring the mixture into ice water.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.





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Caption: Synthesis of chalcone derivatives from **3'-Bromoacetophenone**.

3'-Bromoacetophenone is also utilized in the synthesis of more complex heterocyclic structures, such as biphenyl pyridazinone derivatives. These compounds have been investigated as potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are of interest for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The synthesis often involves a multi-step sequence where the bromine atom of a **3'-bromoacetophenone**-derived intermediate is used for a Suzuki coupling reaction to form the biphenyl moiety.

Safety and Handling

3'-Bromoacetophenone is an irritant to the eyes, skin, and respiratory system.[1] It is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be



conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

3'-Bromoacetophenone is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor to pharmacologically relevant molecules such as chalcones and biphenyl pyridazinones, underscores its importance in drug discovery and development. The experimental protocols provided in this guide offer a foundation for the synthesis and further functionalization of this key building block.

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